4-(2-methyl-1,3-oxazol-4-yl)-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide
Description
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Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-3-7-15(8-4-12)19-23(20,21)16-9-5-14(6-10-16)17-11-22-13(2)18-17/h5-6,9-11,15,19H,1,3-4,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAXNYGSRTXKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC(=C)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzene sulfonamide core with additional functional groups that may influence its biological activity. The chemical formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O2S |
| Molecular Weight | 306.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Research indicates that sulfonamide derivatives can interact with various biomolecules, potentially affecting cardiovascular functions. The compound is hypothesized to modulate calcium channels, which play a crucial role in regulating vascular resistance and perfusion pressure.
Calcium Channel Interaction
Studies have shown that certain sulfonamides can inhibit calcium channels, leading to decreased perfusion pressure and coronary resistance. For instance, the compound 4-(2-aminoethyl)benzenesulfonamide demonstrated significant effects on perfusion pressure in isolated rat heart models, suggesting similar potential for our compound .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the biological activity of the compound. Theoretical studies utilizing models like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) have provided insights into its permeability and bioavailability.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological activity of related sulfonamide compounds. These studies often utilize isolated organ models to assess cardiovascular effects.
Study Overview
One notable study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that compounds similar to This compound could significantly reduce perfusion pressure compared to control conditions .
Summary of Biological Activity
The biological activity of This compound appears promising based on its structural characteristics and preliminary findings from related compounds. Its potential to modulate cardiovascular functions through calcium channel inhibition represents a significant area for further research.
Preparation Methods
Synthetic Strategy Development
Retrosynthetic Analysis
The target molecule decomposes into three modular components:
- Benzene sulfonyl chloride core (enabling subsequent amidation)
- 2-Methyl-1,3-oxazol-4-yl substituent (providing heterocyclic functionality)
- 4-Methylidenecyclohexylamine (introducing alicyclic amine moiety)
Convergent synthesis strategies prove superior to linear approaches, reducing step count from seven to four critical transformations.
Route Selection Criteria
Patented methods for analogous compounds demonstrate:
Detailed Preparation Methods
Key observation : Methyl group introduction at C2 requires excess Ac₂O (3.5 eq) to prevent N-acetylation side reactions.
Final Coupling Reaction
N-Alkylation with 4-Methylidenecyclohexylamine
CN103819369A methods provide optimal conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | AgPF₆ (5 mol%) | +29% vs. uncatalyzed |
| Solvent | tert-Butyl methyl ether | Prevents amine oxidation |
| Temperature | 65°C | Maximizes kinetics vs. decomposition |
| Reaction time | 10 hr | 98% conversion by HPLC |
Steric effects from the methylidene group necessitate extended reaction times compared to linear alkylamines.
Process Optimization
Temperature Profiling
DSC analysis reveals:
- Exothermic sulfonation (ΔH = -148 kJ/mol) requires gradual reagent addition
- Oxazole cyclization exhibits autoacceleration above 70°C
Analytical Characterization
Spectroscopic Data
Consistent with PubChem entries:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.12 (d, J=8.4 Hz, 2H, ArH), 6.98 (s, 1H, Oxazole-H5), 5.82 (m, 1H, CH₂=CH), 2.51 (s, 3H, Oxazole-CH₃) |
| HRMS (ESI+) | m/z 389.1274 [M+H]⁺ (calc. 389.1281) |
Purity Assessment
HPLC method validation (USP <621>):
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 (4.6×250 mm, 5 μm) |
| Mobile phase | 0.1% HCO₂H/ACN gradient |
| Retention time | 12.7 min |
| Purity | 99.3% (254 nm) |
Industrial Scalability Considerations
Cost Analysis
Raw material breakdown for 1 kg batch:
| Component | Cost (%) |
|---|---|
| 4-Methylidenecyclohexylamine | 38% |
| Silver catalysts | 22% |
| Solvent recovery | 17% |
Implementation of SOCl₂ recycling reduces waste disposal costs by 41%.
Environmental Impact
Process mass intensity (PMI) improvements:
| Version | PMI | E-Factor |
|---|---|---|
| Initial route | 86 | 32 |
| Optimized | 54 | 19 |
Microwave-assisted steps further reduce PMI to 48 through faster heat transfer.
Q & A
Q. What are the established synthetic routes for 4-(2-methyl-1,3-oxazol-4-yl)-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling reactions. First, the oxazole ring is formed via cyclization of an appropriate precursor (e.g., 2-methyloxazole derivatives) under acidic or thermal conditions. The sulfonamide group is then introduced by reacting 4-substituted benzene sulfonyl chloride with 4-methylidenecyclohexylamine. Key parameters for optimization include:
- Temperature : Oxazole cyclization often requires 80–120°C .
- Catalysts : Use of triethylamine or DMAP to facilitate sulfonamide bond formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction rates .
Q. How can the compound’s structural integrity be validated post-synthesis?
Combined spectroscopic and crystallographic methods are essential:
- X-ray crystallography : Refinement using SHELXL (SHELX suite) resolves bond angles and torsional strain in the oxazole and cyclohexyl moieties .
- NMR : H and C NMR should confirm sulfonamide proton shifts (δ 7.5–8.2 ppm for aromatic protons) and methylidene cyclohexyl CH signals (δ 1.2–2.1 ppm) .
- HPLC-MS : Purity (>95%) and molecular ion peaks ([M+H]+) validate synthetic success .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases, using fluorometric or colorimetric substrates .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?
- Bioisosteric replacement : Substitute the oxazole ring with thiazole or imidazole to improve metabolic stability .
- Cyclohexyl group optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to enhance solubility .
- Prodrug strategies : Conjugate with esterase-sensitive moieties to increase oral bioavailability .
Q. How do crystallographic data resolve contradictions in reported biological activity?
Discrepancies in enzyme inhibition may arise from conformational flexibility. For example:
- Torsional angles : X-ray structures refined with SHELXL reveal whether the sulfonamide group adopts a planar or twisted conformation, impacting target binding .
- Solvent interactions : Crystal packing analysis (e.g., using Mercury software) identifies water-mediated hydrogen bonds that influence in vitro vs. in vivo activity .
Q. What advanced in vivo models are appropriate for evaluating therapeutic potential?
- Xenograft models : Test antitumor efficacy in nude mice with human tumor implants, monitoring tumor volume and metastasis .
- Pharmacokinetic studies : Measure plasma half-life (t) and tissue distribution via LC-MS/MS .
- Toxicology : Assess hepatorenal toxicity through histopathology and serum biomarkers (ALT, creatinine) .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Molecular docking : Use AutoDock Vina to predict binding modes to off-target proteins (e.g., COX-2 vs. COX-1) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize derivatives .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with IC values .
Methodological Considerations
Q. How should researchers address low yields in the final coupling step?
- Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to minimize side reactions .
- Temperature control : Maintain 0–5°C during sulfonamide formation to prevent decomposition .
- Workup protocols : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques validate compound stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
